N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide is a compound that belongs to the class of oxazole derivatives. . This compound, with its unique structure, has drawn attention for its potential use in various scientific fields.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-11-24-17-6-4-5-16(12-17)20(23)21-19-13-18(22-25-19)15-9-7-14(2)8-10-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,23) |
InChI Key |
GXZTXFBVXOFBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity. The reaction is carried out in a microreactor system, which allows for precise control of reaction parameters and efficient synthesis .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method involves the use of a microflow system to optimize reaction conditions and achieve high yields within a short reaction time . The continuous flow process is advantageous for industrial production as it allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its biological activity .
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of drug candidates
In biology, this compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways and developing new drugs.
In the field of material science, this compound is used in the synthesis of novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and ability to undergo various chemical reactions make it valuable for developing new therapeutic agents and materials
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
